WEHI-539 hydrochloride

Description

Rational Design Strategies for Selective B-Cell Lymphoma-Extra Large Targeting

The rational design of WEHI-539 hydrochloride emerged from the need to address the limitations of early B-cell lymphoma-extra large inhibitors, which often lacked selectivity over related proteins such as B-cell lymphoma-2. A cornerstone of this effort involved leveraging structural insights from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to map the binding groove of B-cell lymphoma-extra large. Researchers identified that the protein’s hydrophobic cleft, which interacts with pro-apoptotic partners like B-cell lymphoma-2-associated X protein, could be targeted using small molecules with preorganized conformations.

Key to this strategy was the incorporation of a urea tether in early inhibitor scaffolds, which promoted intramolecular π-stacking interactions to stabilize the bioactive conformation. Computational modeling revealed that substituents at specific positions on the aryl rings of N,N'-diarylurea compounds could enhance binding affinity by reducing steric clashes and optimizing van der Waals contacts with residues such as Tyr101 and Arg139 in B-cell lymphoma-extra large. This approach minimized interactions with B-cell lymphoma-2, whose binding pocket differs in electrostatic and topological features.

The integration of quantum mechanical calculations further refined the design process. For instance, energy minimization studies predicted that substituting electron-withdrawing groups on the urea scaffold would destabilize nonproductive conformers, thereby favoring the folded geometry required for high-affinity binding. These insights guided the synthesis of WEHI-539 hydrochloride, which achieved a dissociation constant ($$K_d$$) of 0.6 nM for B-cell lymphoma-extra large, underscoring the success of structure-based rational design.

Fragment-Based Screening and Structure-Activity Relationship Optimization

The discovery of WEHI-539 hydrochloride began with a high-throughput screen of 300,000 compounds to identify fragments capable of disrupting B-cell lymphoma-extra large’s interaction with B-cell lymphoma-2-associated X protein. Initial hits featured a hydrazone-linked benzothiazole core, which exhibited moderate inhibition but poor pharmacokinetic properties. Subsequent structure-activity relationship (SAR) studies focused on optimizing three regions of the molecule: the hydrazone linker, the benzothiazole moiety, and the aminomethylphenoxypropyl side chain.

Fragment merging strategies combined the benzothiazole scaffold with a substituted thiazole ring, yielding a 20-fold improvement in binding affinity. The carboxylic acid group at position 4 of the thiazole ring proved critical for selectivity, forming a salt bridge with Arg139 that is absent in B-cell lymphoma-2. Further optimization of the phenoxypropyl side chain enhanced solubility in dimethyl sulfoxide while maintaining nanomolar potency, as evidenced by an EC₅₀ of 0.48 μM in mouse embryonic fibroblasts overexpressing B-cell lymphoma-extra large.

Overcoming Pharmaceutical Liabilities in Early Hydrazone-Based Scaffolds

Early hydrazone-based inhibitors faced significant challenges, including chemical instability and poor aqueous solubility. The hydrazone linker, while effective in initial binding assays, underwent hydrolysis under physiological conditions, limiting in vivo utility. To address this, researchers replaced the hydrazone with a rigid thiazole ring, which improved metabolic stability and maintained the planar geometry required for π-π interactions with Phe97.

| Property | Hydrazone Scaffold | WEHI-539 Hydrochloride |

|---|---|---|

| Aqueous solubility | <1 mg/mL | Insoluble in water |

| Plasma stability (t₁/₂) | 2 hours | >24 hours |

| Selectivity (BCL-XL/BCL-2) | 10:1 | >1000:1 |

Additionally, the introduction of a protonatable aminomethyl group on the phenoxypropyl side chain mitigated crystallization issues, enabling the production of a stable hydrochloride salt. Despite remaining insoluble in water and ethanol, the compound’s solubility in dimethyl sulfoxide (≥28.55 mg/mL) facilitated its use in cellular assays, where it induced cytochrome c release and caspase-3 activation in B-cell lymphoma-extra large-dependent cells.

Properties

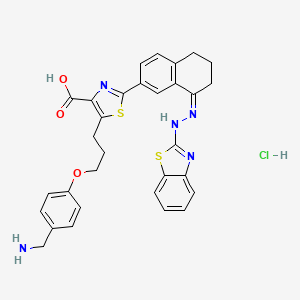

Molecular Formula |

C31H30ClN5O3S2 |

|---|---|

Molecular Weight |

620.2 g/mol |

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8Z)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24-; |

InChI Key |

GJBYTVIQTMIXGA-NJEFOQKPSA-N |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N\NC5=NC6=CC=CC=C6S5)/C1.Cl |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl |

Origin of Product |

United States |

Preparation Methods

Stock Solution Preparation

- Solvent Selection: DMSO is the preferred solvent for preparing stock solutions because WEHI-539 hydrochloride dissolves at concentrations greater than 10 mM in DMSO.

- Concentration Guidelines: Typical stock concentrations range from 1 mM to 10 mM depending on experimental needs.

- Procedure:

- Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months or at -80°C for up to six months. Avoid prolonged exposure to room temperature to maintain compound integrity.

Working Solution Dilution

- Working solutions for cell culture or biochemical assays are typically prepared by diluting the DMSO stock into the appropriate buffer or culture medium to the desired final concentration (e.g., 1 μM for cell experiments).

- Care should be taken to maintain DMSO concentration in the final assay below cytotoxic levels (usually <0.1% v/v).

- Solutions should be freshly prepared or kept on ice during experiments to maintain stability.

In Vivo Formulation Preparation

For animal studies, WEHI-539 hydrochloride requires formulation to improve bioavailability and solubility:

-

- Prepare a DMSO master stock solution of WEHI-539 hydrochloride.

- Add polyethylene glycol 300 (PEG300) to the DMSO master solution and mix until clear.

- Add Tween 80 and mix thoroughly until the solution is clear.

- Finally, add distilled deionized water or corn oil depending on the formulation requirements, mixing and clarifying at each step.

Detailed Preparation Data Tables

Stock Solution Preparation Volumes

| Desired Stock Concentration | Amount of WEHI-539 Hydrochloride | Volume of DMSO (mL) for 1 mg | Volume of DMSO (mL) for 5 mg | Volume of DMSO (mL) for 10 mg |

|---|---|---|---|---|

| 1 mM | 1 mg | 1.6124 | 8.0622 | 16.1244 |

| 5 mM | 1 mg | 0.3225 | 1.6124 | 3.2249 |

| 10 mM | 1 mg | 0.1612 | 0.8062 | 1.6124 |

Note: Volumes calculated based on molecular weight 620.18 g/mol.

In Vivo Formulation Example (Clear Solution)

| Step | Solvent Addition Order | Notes |

|---|---|---|

| 1 | Add DMSO master liquid | Dissolve compound at high concentration |

| 2 | Add PEG300 | Mix and clarify |

| 3 | Add Tween 80 | Mix and clarify |

| 4 | Add distilled deionized water or corn oil | Mix and clarify; ensure clarity at each step |

Physical aids such as vortexing or sonication recommended to achieve clear solution.

Research Findings Relevant to Preparation

- WEHI-539 hydrochloride’s high affinity and selectivity for BCL-XL (IC50 ~1.1 nM) derive from its unique chemical structure, which includes a benzothiazole core and phenoxypropyl extensions that engage hydrophobic pockets in BCL-XL with high specificity.

- Structural studies reveal that the compound’s aminomethyl group enhances binding affinity and cellular activity by forming hydrogen bonds within the P4 pocket of BCL-XL, a feature that informs the need for careful solvent selection to preserve this active conformation.

- The compound is stable when stored as a solid at -20°C and in DMSO stock solutions at -20°C or -80°C, with degradation minimized by avoiding repeated freeze-thaw cycles.

- In cell culture experiments, WEHI-539 hydrochloride is typically used at 1 μM concentration for 24 hours, prepared freshly from DMSO stocks warmed and sonicated to ensure solubility and bioavailability.

- The compound’s poor solubility in aqueous media necessitates the use of co-solvents and surfactants (PEG300, Tween 80) in in vivo formulations to achieve effective systemic delivery.

Summary and Recommendations

The preparation of WEHI-539 hydrochloride requires adherence to protocols that maximize solubility and stability:

- Use DMSO as the primary solvent for stock solutions, warming and sonication aid dissolution.

- Store aliquots at low temperatures (-20°C to -80°C) to maintain compound integrity.

- For in vivo studies, employ stepwise addition of co-solvents (PEG300, Tween 80) and water or corn oil, ensuring clarity at each step to prevent precipitation.

- Prepare working solutions freshly and maintain low DMSO concentrations in biological assays to avoid cytotoxicity.

- Follow structural insights to understand the importance of maintaining compound conformation during preparation.

This comprehensive approach ensures reproducible and effective use of WEHI-539 hydrochloride in biochemical and cellular research applications.

Chemical Reactions Analysis

WEHI-539 hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.

Scientific Research Applications

WEHI-539 hydrochloride is a BCL-XL inhibitor with a high affinity, exhibiting an IC50 value of 1.1 nM . It was designed to target BCL-XL and binds to its binding groove with a Kd value of 0.6 nM .

Scientific Research Applications

- Apoptosis Induction: In mouse embryo fibroblast (MEF) cells lacking MCL-1, WEHI-539 hydrochloride induces apoptosis, evidenced by the release of mitochondrial cytochrome c and caspase-3 processing . It cannot kill MEF cells lacking BAK, as BCL-XL and MCL-1 regulate the cell death mediator BAK .

- Chemosensitization: WEHI-539 can effectively sensitize cancer stem cells (CSCs) toward oxaliplatin and other chemotherapeutic agents when spheroid cultures are treated with it .

- Clonogenic Capacity Reduction: WEHI-539, when used in limiting dilution analysis with CSCs pre-treated with ABT-737, ABT-199, or WEHI-539, decreases clonogenic capacity, suggesting a dependency of CSCs on BCL-XL for survival . Ectopic overexpression of BCL-XL can restore the loss of clonogenicity induced by ABT-737 or WEHI-539 .

- Inhibition of BCL-XL: WEHI-539 is a potent and selective BCL-XL inhibitor .

- Neuroprotection Research: Studies indicate that low concentrations of WEHI-539 can attenuate glutamate-induced neurotoxicity, suggesting potential applications in neuroprotection research .

Case Studies

- Colon Cancer Stem Cells: WEHI-539 has been shown to decrease the clonogenic capacity of colon cancer stem cells, indicating that these cells depend on BCL-XL for survival .

- Platelet Apoptosis: WEHI-539 significantly induced apoptosis in platelets purified from mice .

- Tumor Growth Inhibition: Administration of A-1155463, a compound derived from WEHI-539, to tumor-bearing SCID-Beige mice resulted in modest, but statistically significant, tumor growth inhibition .

Data Table

Mechanism of Action

WEHI-539 hydrochloride exerts its effects by selectively binding to the Bcl-XL protein, a member of the Bcl-2 family. This binding prevents Bcl-XL from interacting with pro-apoptotic proteins like Bim, thereby promoting apoptosis. The compound has a high affinity for Bcl-XL, with a dissociation constant (Kd) of 0.6 nM. It exhibits a 500-fold selectivity over Bcl-2 and a 400-fold selectivity over other Bcl-2 family members like Bcl-W, Mcl-1, and A1 .

Comparison with Similar Compounds

Selectivity and Target Affinity

WEHI-539’s hallmark is its selectivity for BCL-XL over BCL-2 (>1000-fold) and BCL-w, as demonstrated in cellular assays . This contrasts with Navitoclax (ABT-263) , a first-generation inhibitor targeting BCL-XL, BCL-2, and BCL-w, which caused dose-limiting thrombocytopenia due to on-target BCL-XL inhibition in platelets . For example, in the G03 cell line, ABT-263 showed superior efficacy compared to WEHI-539, likely due to G03’s reliance on BCL-w .

A-1155463 and A-1331852 , evolved from WEHI-539’s scaffold, exhibit enhanced selectivity and potency. A-1331852, for instance, has improved oral bioavailability and in vivo activity, addressing WEHI-539’s limitations in pharmacokinetics .

| Compound | Target(s) | IC50/KD | Selectivity (vs. BCL-2) | Molecular Weight (Da) | Clinical Stage |

|---|---|---|---|---|---|

| WEHI-539 HCl | BCL-XL | 1.1 nM (IC50) | >1000-fold | 620.18 | Preclinical |

| ABT-263 (Navitoclax) | BCL-XL, BCL-2, BCL-w | - | Multi-target | 975 | Clinical (discontinued) |

| A-1155463 | BCL-XL | - | >1000-fold | - | Preclinical |

| A-1331852 | BCL-XL | - | Improved affinity | - | Preclinical |

| Venetoclax (ABT-199) | BCL-2 | <1 nM | BCL-2-specific | 868.4 | Approved (CLL) |

Mechanism of Action and Binding Dynamics

WEHI-539 binds BCL-XL through a cryptic hydrophobic pocket, as revealed by molecular dynamics (MD) simulations. Its binding configurations (e.g., qW3 and qW4) differ from those of ABT-737, another BCL-XL inhibitor, which favors qA1 and qA3 configurations . This mechanistic divergence may explain differences in efficacy and off-target effects.

Combination Therapy Synergy

- With MLN8237 (Aurora Kinase Inhibitor): WEHI-539 synergizes with MLN8237 to induce apoptosis in medulloblastoma cells, dependent on BAX/BAK activation. In DAOY and KNS42 cells, dual treatment reduced viability significantly (P ≤ 0.01) compared to single agents .

- With S63845 (MCL-1 Inhibitor): In D425-Med and D283-Med cells, WEHI-539 and S63845 showed synergistic effects (combination index <1), enhancing cell death via parallel inhibition of anti-apoptotic proteins .

- With Cisplatin: WEHI-539 demonstrated superior synergy with cisplatin in triple-negative breast cancer (TNBC) compared to A-1210477 (MCL-1 inhibitor), requiring lower doses to achieve 50% inhibition .

Pharmacokinetic and Developmental Considerations

While WEHI-539 lacks oral bioavailability, its successors, A-1155463 and A-1331852, address this limitation through structural optimizations . A-1331852’s oral efficacy and sustained target engagement make it a more viable candidate for clinical translation.

Biological Activity

WEHI-539 hydrochloride is a selective small-molecule inhibitor of the B-cell lymphoma 2 extra-large (BCL-XL) protein, which plays a critical role in regulating apoptosis. This compound has garnered attention in cancer research for its potential to induce cell death in various cancer cell lines, particularly those dependent on BCL-XL for survival. This article explores the biological activity of WEHI-539, including its mechanisms of action, efficacy in different cell types, and relevant research findings.

WEHI-539 functions by binding to the BH3-binding groove of BCL-XL with a high affinity (Kd value of 0.6 nM), effectively inhibiting its prosurvival activity. The compound has an IC50 value of approximately 1.1 nM, indicating its potency in promoting apoptosis in cells expressing BCL-XL . The inhibition of BCL-XL leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which subsequently activates caspases and triggers the apoptotic cascade .

Case Studies and Research Findings

-

Induction of Apoptosis in Cancer Stem Cells (CSCs) :

- In studies involving colon cancer stem cells, WEHI-539 was shown to reduce clonogenic capacity when used alongside other agents like ABT-737. This suggests that CSCs rely on BCL-XL for survival, and targeting this protein can sensitize them to chemotherapy .

- WEHI-539 effectively sensitized CSCs to oxaliplatin and other chemotherapeutic agents, enhancing their cytotoxic effects .

-

Combination Therapy :

- A study demonstrated that combining WEHI-539 with ABT-199 (a BCL-2 inhibitor) resulted in synergistic cytotoxicity against human leukemia U937 cells. The combination led to NOXA-dependent degradation of MCL1, a pro-survival protein that often confers resistance to therapy .

- In small cell lung cancer (SCLC) models, WEHI-539 exhibited significant cell-killing effects, particularly in cells engineered to be dependent on BCL-XL due to loss of MCL1 .

- Impact on Pluripotent Stem Cells :

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of WEHI-539 have been characterized in animal models. Following administration, it was observed that platelet counts significantly decreased due to BCL-XL inhibition but returned to normal levels within 72 hours post-treatment . This transient effect suggests a manageable safety profile when considering potential therapeutic applications.

Summary Table: Key Properties of WEHI-539

| Property | Value |

|---|---|

| Molecular Weight | 583.7 g/mol |

| IC50 | ~1.1 nM |

| Kd | 0.6 nM |

| Solubility | >10 mM in DMSO |

| Protein Binding | High |

| Mechanism | BCL-XL inhibition |

Q & A

Q. What is the mechanism of action of WEHI-539 hydrochloride as a Bcl-xL inhibitor, and how does its selectivity compare to other BCL-2 family protein inhibitors?

WEHI-539 hydrochloride is a BH3-mimetic that binds to the hydrophobic groove of Bcl-xL, displacing pro-apoptotic proteins like BAK to trigger mitochondrial apoptosis. Its selectivity for Bcl-xL (IC₅₀ = 1.1 nM) over Bcl-2 and Bcl-W arises from structural differences in their binding pockets, as validated by NMR and crystallography studies. This specificity makes it a critical tool for dissecting Bcl-xL-dependent survival pathways in cancer .

Q. What are the recommended storage and handling protocols for WEHI-539 hydrochloride to ensure experimental reproducibility?

Store lyophilized powder at -25 to -15°C and reconstituted solutions at -85 to -65°C. Centrifuge briefly before dissolving to ensure full pellet recovery. Avoid repeated freeze-thaw cycles, and prepare fresh working solutions for each experiment. Use light-protected containers and sterile techniques to maintain stability. Safety protocols include wearing PPE and avoiding skin/eye contact .

Q. How can researchers validate Bcl-xL inhibition in cellular models using WEHI-539 hydrochloride?

Perform co-immunoprecipitation (Co-IP) assays to confirm displacement of BAK from Bcl-xL. Combine with apoptosis markers (e.g., Annexin V/PI staining, caspase-3 cleavage). Use Bcl-xL-overexpressing cell lines as positive controls and Bcl-xL knockdown/knockout models to verify on-target effects. Dose-response curves (1–100 nM) should align with reported IC₅₀ values .

Advanced Research Questions

Q. How can researchers design experiments to assess synergistic effects of WEHI-539 with other agents, such as MLN8237 or carboplatin?

Use sequential dosing: pre-treat cells with MLN8237 (Aurora kinase inhibitor) for 24 hours, followed by WEHI-539. Quantify apoptosis via flow cytometry and caspase activation assays. Validate synergy using combination indices (e.g., Chou-Talalay method). Include controls for BAX/BAK dependency (e.g., siRNA knockdown) and compare with ABT-263 (dual Bcl-xL/Bcl-2 inhibitor) to isolate Bcl-xL-specific effects .

Q. What experimental strategies address discrepancies in WEHI-539’s efficacy across cancer cell lines?

Profile baseline Bcl-xL expression (western blot/qPCR) and apoptotic priming (BH3 profiling). Test isogenic lines with modulated Bcl-xL levels. Combine with Mcl-1 inhibitors (e.g., A-1210477) to rule out compensatory survival pathways. Cross-validate results in 3D spheroid models or patient-derived xenografts (PDXs) .

Q. How can computational modeling improve understanding of WEHI-539’s binding dynamics to Bcl-xL?

Employ molecular dynamics (MD) simulations to map binding pathways and cryptic sites. Calculate binding free energies (MM/PBSA/GBSA) and validate with mutagenesis (e.g., Bcl-xL F97A mutant). Path sampling MD can identify dominant conformations (e.g., qW3/qW4) and correlate with experimental affinity data .

Q. What methodologies detect off-target effects of WEHI-539 in primary cells or complex models?

Use kinome-wide profiling (KINOMEscan) to assess kinase inhibition. Test activity against Mcl-1 and Bfl-1 via competitive FP assays. In primary hematopoietic cells, monitor mitochondrial membrane potential (JC-1 assay) and cytochrome c release. Include pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish apoptosis-specific effects .

Q. How do researchers reconcile WEHI-539’s in vitro efficacy with reported in vivo toxicity limitations?

Optimize dosing schedules (e.g., intermittent administration) to reduce platelet toxicity linked to Bcl-xL inhibition. Use platelet-sparing analogs like A-1331852 in parallel studies. Validate findings in humanized mouse models with hematopoietic-specific Bcl-xL deletion to isolate tumor vs. host effects .

Methodological Considerations

- Concentration Optimization : Titrate WEHI-539 (1–100 nM) based on cell type and assay duration. For resistant lines, combine with BH3-mimetics targeting Mcl-1 or Bcl-2 .

- Data Contradictions : Cross-validate apoptosis assays (e.g., PI uptake vs. caspase activation) and confirm target engagement via Co-IP. Discrepancies may arise from variations in Bcl-xL dependency or compensatory pathways .

- Controls : Include vehicle controls, BAX/BAK-deficient cells, and comparator inhibitors (e.g., ABT-263) to ensure specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.